molecular formula C18H15N5S B2633595 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894064-84-7

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2633595
CAS No.: 894064-84-7
M. Wt: 333.41
InChI Key: LJFHUAZVNGFCHG-UHFFFAOYSA-N
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Description

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a unique structure combining pyridine, triazole, and pyridazine rings, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out under mild conditions at room temperature, making it both efficient and operationally simple .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Mechanism of Action

The mechanism by which 3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the pyridazine ring, which imparts distinct electronic properties and reactivity compared to other triazolopyridine derivatives

Properties

IUPAC Name

6-(4-methylphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-4-6-15(7-5-13)16-8-9-17-20-21-18(23(17)22-16)24-12-14-3-2-10-19-11-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFHUAZVNGFCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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